5,5-dimethylpyrrolidine-2-carboxylic Acid
Overview
Description
5,5-dimethylpyrrolidine-2-carboxylic Acid: is a derivative of the amino acid proline. It is characterized by the presence of two methyl groups attached to the fifth carbon of the proline ring. This modification imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5-dimethylpyrrolidine-2-carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 2,4-hexadienoic acid, 2-(acetylamino)-5-methyl-, methyl ester with specific reagents under controlled conditions . The reaction typically requires solvents like ethanol or ethyl ether and is conducted at temperatures ranging from 212-215°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5,5-dimethylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 5,5-dimethylpyrrolidine-2-carboxylic Acid is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with high stereoselectivity .
Biology: In biological research, this compound is used to study protein folding and stability. Its incorporation into peptides and proteins can provide insights into the role of proline residues in biological systems .
Medicine: It may also be used in the synthesis of proline analogues with improved pharmacokinetic profiles .
Industry: In industrial applications, this compound is used as a catalyst in various chemical reactions. Its ability to facilitate enantioselective transformations makes it valuable in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5,5-dimethylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. As a chiral amino acid derivative, it can participate in various biochemical processes, including:
Enzyme Catalysis: Acting as a cofactor or substrate in enzymatic reactions.
Protein Folding: Influencing the folding and stability of proteins by introducing conformational constraints.
Signal Transduction: Modulating signaling pathways through its interaction with receptors and other proteins.
Comparison with Similar Compounds
L-Proline: The parent compound, widely used in organic synthesis and biological research.
Trans-4-Hydroxy-L-proline: A hydroxylated derivative of proline, commonly found in collagen.
L-Azetidine-2-carboxylic Acid: A toxic non-proteinogenic amino acid used in studying protein synthesis and metabolism.
Uniqueness: 5,5-dimethylpyrrolidine-2-carboxylic Acid stands out due to its unique structural modification, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stereoselectivity and stability. Its ability to act as a chiral building block and catalyst further enhances its value in scientific research and industrial applications .
Properties
IUPAC Name |
(2S)-5,5-dimethylpyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMIRSVUSWJCFT-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H](N1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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